molecular formula C15H25O6P B2723119 bis(propan-2-yl) [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate CAS No. 67691-79-6

bis(propan-2-yl) [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate

Cat. No.: B2723119
CAS No.: 67691-79-6
M. Wt: 332.333
InChI Key: JFUAQVYYTPUOBL-UHFFFAOYSA-N
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Description

Bis(propan-2-yl) [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate is a useful research compound. Its molecular formula is C15H25O6P and its molecular weight is 332.333. The purity is usually 95%.
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Biological Activity

Bis(propan-2-yl) [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H25O6P
  • Molecular Weight : 332.333 g/mol

This structure features a phosphonate group attached to a phenolic moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrated its effectiveness against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values as low as 0.22–0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation Inhibition : It significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin, indicating its potential as an antibiofilm agent .

Anticancer Activity

The compound has also shown promise in cancer research. It was evaluated for cytotoxicity against different cancer cell lines:

  • Cytotoxicity Assays : The compound displayed IC50 values indicating effective inhibition of cell proliferation in various cancer models, with specific derivatives showing notable activity against breast and prostate cancer cells .
  • Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial potential against resistant strains.
    • Findings : The compound demonstrated significant activity against multi-drug resistant E. coli and Klebsiella pneumoniae, suggesting its utility in treating infections caused by resistant pathogens .
  • Cancer Cell Line Study :
    • Objective : Assess cytotoxic effects on various cancer cell lines.
    • Findings : The compound induced apoptosis in MCF-7 (breast cancer) and PC3 (prostate cancer) cells, with mechanisms involving oxidative stress and DNA damage induction .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsKey Findings
AntimicrobialStaphylococcus aureus, E. coliMIC as low as 0.22 μg/mL; effective biofilm inhibition
AnticancerMCF-7 (breast), PC3 (prostate)Induced apoptosis; IC50 values indicating cytotoxicity
MechanismVarious cancer pathwaysInvolvement of caspases and oxidative stress

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25O6P/c1-10(2)20-22(17,21-11(3)4)15(16)12-7-8-13(18-5)14(9-12)19-6/h7-11,15-16H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUAQVYYTPUOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C1=CC(=C(C=C1)OC)OC)O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.